molecular formula C12H17BrClNO2 B1374579 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride CAS No. 1220017-01-5

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride

Cat. No.: B1374579
CAS No.: 1220017-01-5
M. Wt: 322.62 g/mol
InChI Key: JCEWZDYZBOEJNN-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride is an organic compound with the molecular formula C12H17BrClNO2 It is a derivative of piperidine, a six-membered heterocyclic amine, and contains a bromine and methoxy group attached to a phenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride typically involves the reaction of 2-bromo-4-methoxyphenol with piperidine under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride can undergo various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to remove the bromine atom or to convert the methoxy group to a hydroxyl group.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Nucleophilic substitution: Products with different functional groups replacing the bromine atom.

    Oxidation: Aldehydes or carboxylic acids derived from the methoxy group.

    Reduction: Dehalogenated products or alcohols from the methoxy group.

Scientific Research Applications

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is used in the study of receptor-ligand interactions and the development of bioactive molecules.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The bromine and methoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The piperidine moiety can interact with various pathways, modulating their function and leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenoxy)piperidine hydrochloride
  • 2-(3-Fluoro-4-methoxy-benzyl)-piperidine hydrochloride
  • 3-(4-Methyl-benzyl)-piperidine hydrochloride

Uniqueness

3-(2-Bromo-4-methoxyphenoxy)piperidine hydrochloride is unique due to the presence of both bromine and methoxy groups, which confer distinct chemical properties and reactivity. This combination allows for specific interactions in biological systems and provides versatility in synthetic applications compared to other similar compounds.

Properties

IUPAC Name

3-(2-bromo-4-methoxyphenoxy)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16BrNO2.ClH/c1-15-9-4-5-12(11(13)7-9)16-10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCEWZDYZBOEJNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC2CCCNC2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17BrClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220017-01-5
Record name Piperidine, 3-(2-bromo-4-methoxyphenoxy)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220017-01-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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